4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is a chemical compound characterized by its boronic acid functional group, which is known for its utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its molecular formula is , and it has a molar mass of approximately 292.18 g/mol.
The compound can be synthesized through various chemical methods, often involving the reaction of boronic acids with piperazine derivatives. It is primarily studied for its potential applications in drug development, particularly as an inhibitor in cancer therapies targeting the epidermal growth factor receptor (EGFR) pathway .
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid belongs to the class of boronic acids, which are organoboron compounds. These compounds are often classified based on their functional groups and applications in organic synthesis and medicinal chemistry.
The synthesis of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (commonly dichloromethane or toluene), and the use of catalysts like palladium compounds to facilitate the coupling reactions. The yield and purity of the final product can be optimized by adjusting these parameters.
The molecular structure of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid features a phenyl ring attached to a boronic acid group and a propoxy chain that connects to a piperazine derivative. The structural formula can be represented as follows:
Key structural data includes:
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid can participate in various chemical reactions, notably:
Reactions are typically carried out under controlled conditions to maximize yield and minimize by-products. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for successful synthesis.
The mechanism of action for compounds like 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid often revolves around their ability to inhibit specific enzymes or receptors involved in disease pathways. For instance, as a potential EGFR inhibitor, it may block receptor activation leading to decreased cell proliferation in cancer cells.
Studies have shown that similar compounds exhibit significant inhibitory effects on tumor growth by interfering with signaling pathways critical for cancer cell survival .
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid has potential applications in:
The synthesis of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid (CAS 1704063-50-2) employs a convergent three-step strategy to address the steric and electronic challenges of integrating its piperazine-alkoxy linker with the boronic acid moiety. The canonical pathway initiates with the O-alkylation of 4-hydroxyphenylboronic acid or its protected derivatives with 1-(3-chloropropyl)-4-ethylpiperazine under basic conditions (K₂CO₃, DMF, 80°C, 12h), achieving 65–78% yields [4] . Subsequent Miyaura borylation is required if the phenylboronic acid group is introduced post-coupling; this employs bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ catalysis in THF at 80°C, yielding >85% boronate ester, followed by acidic hydrolysis (HCl/THF, 25°C) to unveil the boronic acid [4] [7]. Pathway efficiency hinges on reaction sequence selection: early boronic acid installation risks protodeboronation during later steps, while late-stage borylation necessitates stringent anhydrous conditions [4].
Table 1: Comparative Multi-Step Pathways
| Sequence | Key Step Conditions | Overall Yield | Advantage |
|---|---|---|---|
| Alkylation → Borylation | Pd(dppf)Cl₂, B₂pin₂, THF, 80°C | 52% | Fewer purification steps |
| Borylation → Alkylation | K₂CO₃, DMF, 80°C, boronic acid protected as ester | 48% | Avoids Pd costs |
Boronic acid stability dictates intermediate design. Direct use of unprotected 4-hydroxyphenylboronic acid in O-alkylations leads to competitive deboronation (15–30% yield loss) due to base sensitivity [4]. Consequently, in situ protection as the trifluoroborate salt (KHF₂/EtOH) or pinacol ester enhances stability—reducing side reactions during piperazine-alkoxy tethering [7]. Post-coupling deprotection is achieved via:
Boronic acid functionalization also enables Suzuki-Miyaura cross-coupling in downstream applications. The C-B bond in the target compound exhibits moderate electrophilicity (calculated logP = -0.2272), facilitating transmetalation without exogenous base activation [2] [6].
The nucleophilic displacement of chloro-precursors by 4-ethylpiperazine demands catalysis under mild conditions to avoid N-alkylation byproducts. Magnesium bromide (5 mol%) in acetonitrile (60°C, 8h) accelerates the SN₂ reaction between 1,3-dichloropropane and 4-ethylpiperazine, forming 1-(3-chloropropyl)-4-ethylpiperazine with 94% regioselectivity [4]. For direct C-O bond formation, CuI/1,10-phenanthroline (10 mol%) catalyzes the coupling of 4-boronophenyl methanol with N-ethylpiperazine via dehydrogenative etherification, though yields are modest (≤55%) . Alternative approaches include:
Table 2: Catalytic Systems for Piperazine-Alkoxy Coupling
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Limitations |
|---|---|---|---|---|
| MgBr₂ | 60 | 8 | 94 | Sensitive to H₂O impurities |
| CuI/phenanthroline | 100 | 12 | 55 | Low yield, high catalyst load |
| FeBr₂ | 70 | 6 | 82 | Requires B-protection |
Solvent polarity critically impacts the alkylation between 4-hydroxyphenylboronic acid derivatives and piperazine-propyl halides. Polar aprotic solvents (DMF, DMSO) solubilize ionic intermediates but accelerate boronic acid degradation. Optimization data reveals:
Temperature profiles demonstrate an inverted U-curve relationship: yields peak at 70–85°C (75–82%) and decline sharply above 95°C due to N-deethylation of the piperazine ring and boronic acid oxidation [6]. For borylation steps, anhydrous THF at 80°C balances Pd catalyst activity and boron stability, while ethereal solvents like 1,4-dioxane induce pinacol ester precipitation, simplifying purification [7].
Table 3: Solvent/Temperature Effects on Key Coupling Step
| Solvent System | Temp (°C) | Reaction Yield (%) | Impurity Profile |
|---|---|---|---|
| DMF | 80 | 78 | <5% deboronation |
| DMF | 100 | 42 | 30% N-deethylated byproduct |
| Toluene/EtOH (1:1) | 70 | 70 | <2% hydrolysis |
| THF (anhydrous) | 80 | 85 (borylation) | <1% homocoupling |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5